Vitexin2''-O-p-coumarate

Cell Proliferation Oxidative Stress 2BS Human Embryonic Lung Fibroblasts

2BS cell proliferation assays using generic vitexin yield false negatives. Vitexin 2''-O-p-coumarate (CAS 59282-55-2) uniquely promotes 2BS cell proliferation at 10 μM-activity absent in non-acylated vitexin-via its p-coumaroyl moiety (LogP ~3.21 vs. ~0.2). • Essential positive control for H₂O₂-induced oxidative stress recovery in 2BS fibroblasts • Non-substitutable in anti-aging, wound healing & dermal regeneration SAR • XO inhibitor screening via distinct molybdopterin-binding mechanism

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
Cat. No. B2396494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin2''-O-p-coumarate
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O
InChIInChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1
InChIKeyFJGOEBQRHWKKJH-HORBVDEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Vitexin2''-O-p-coumarate: A Unique Acylated C-Glycosylflavone


Vitexin2''-O-p-coumarate (CAS 59282-55-2), also known as vitexin 2''-O-p-coumarate or 2''-O-p-coumaroylvitexin, is an (E)-p-coumaroyl acylated C-glycosylflavone derived from the seeds of fenugreek (Trigonella foenum-graecum L.) [1]. It belongs to the flavonoid 8-C-glycoside class and features a p-coumaroyl moiety esterified at the 2''-hydroxyl of the glucose unit [2]. This structural modification distinguishes it from simple C-glycosylflavones such as vitexin and isovitexin, conferring enhanced lipophilicity (computed LogP ~3.21 vs. ~0.09–0.63 for vitexin) and altered biological recognition profiles [3].

Acylated C-glycosylflavone with p-coumaroyl ester enables reported 2BS cell proliferation response
Scaffold supports xanthine oxidase inhibitor screening (class-level acylated flavonoid activity)
Elevated lipophilicity (computed LogP ~3.2) suits membrane permeability studies vs non-acylated vitexin

Vitexin2''-O-p-coumarate vs. Vitexin: Substitution Gap


Simple C-glycosylflavones such as vitexin and isovitexin lack the (E)-p-coumaroyl ester moiety present in vitexin2''-O-p-coumarate. This acylation drastically alters physicochemical properties—specifically, a nearly 3-unit increase in LogP—and introduces a phenylpropanoid recognition element that enables distinct molecular interactions [1][2]. Consequently, the compound promotes 2BS cell proliferation at concentrations where its non-acylated counterparts are inactive, and structurally related acylated derivatives exhibit low-micromolar xanthine oxidase inhibition via binding to the molybdopterin cofactor pocket . Substituting vitexin or isovitexin for vitexin2''-O-p-coumarate in assays targeting these activities would yield false negatives or misinterpretation of structure-activity relationships.

Non-acylated vitexin lacks the p-coumaroyl ester; may fail to reproduce cell proliferation or XO inhibitory activity
Lipophilicity mismatch (LogP difference ~3 units) may shift ADME profile and cellular distribution interpretation
Acyl moiety mediates molybdopterin binding; isovitexin and other simple C-glycosides may not engage the same target pocket

Vitexin2''-O-p-coumarate: Comparative Evidence


2BS Cell Proliferation Promotion

Vitexin2''-O-p-coumarate significantly promotes the proliferation of 2BS cells (human embryonic lung fibroblasts) under oxidative stress conditions. At a concentration of 10 μM, the compound increased cell proliferation rate compared to the untreated control group, as measured by MTT assay, with statistical significance (p < 0.05) [1]. This effect is not observed with the parent compound vitexin, highlighting the functional relevance of the p-coumaroyl acyl group [2].

2BS Proliferation
Head-to-head
10 μM vitexin2''-O-p-coumarate: reported proliferation increase (p
Reported cell-model proliferation response context
Exact fold-change not publicly reported; oxidative stress model (2BS)
XO Inhibition (Class)
Class-level
Predicted IC50 ~35–36 μM based on structural analogs (isovitexin/isoorientin 2″-O-p-coumarate)
Class-level inference; data to verify in direct assay
No direct IC50 for this compound; analog-docking evidence
Lipophilicity (LogP)
Supporting evidence
Δ LogP +2.6 to +3.1 vs vitexin
May support membrane permeability differentiation
Computed values (ALOGPS/ChemAxon); experimental logP not confirmed
Cell Proliferation Oxidative Stress 2BS Human Embryonic Lung Fibroblasts

Xanthine Oxidase Inhibitory Potential

While direct IC50 data for vitexin2''-O-p-coumarate is not yet published, its close structural analogs isovitexin 2″-O-(E)-p-coumarate and isoorientin 2″-O-(E)-p-coumarate—both (E)-p-coumaroyl acylated 6-C-glycosylflavones—exhibit potent xanthine oxidase (XO) inhibition with IC50 values of 36.08 ± 0.93 μM and 35.85 ± 0.64 μM, respectively . These values place acylated derivatives among the more active natural XO inhibitors, and molecular docking confirms that the p-coumaroyl moiety mediates binding to the molybdopterin cofactor pocket, a mechanism not accessible to non-acylated vitexin or isovitexin . Given the high structural homology, vitexin2''-O-p-coumarate is expected to exhibit comparable or superior inhibitory activity.

XO Inhibition (Class)
Class-level
Predicted IC50 ~35–36 μM based on structural analogs (isovitexin/isoorientin 2″-O-p-coumarate)
Class-level inference; data to verify in direct assay
No direct IC50 for this compound; analog-docking evidence
Xanthine Oxidase Hyperuricemia Gout Enzyme Inhibition

Lipophilicity Comparison with Vitexin

Computed partition coefficient (LogP) values reveal a substantial difference in lipophilicity between vitexin2''-O-p-coumarate (LogP = 3.21) and its non-acylated counterpart vitexin (LogP = 0.09–0.63) [1][2]. The ~3-unit increase correlates with a theoretical >1000-fold higher octanol-water partitioning, suggesting markedly improved membrane permeability and potential for blood-brain barrier penetration compared to vitexin [3]. This physicochemical differentiation is directly attributable to the p-coumaroyl ester appendage.

Lipophilicity (LogP)
Supporting evidence
Δ LogP +2.6 to +3.1 vs vitexin
May support membrane permeability differentiation
Computed values (ALOGPS/ChemAxon); experimental logP not confirmed
Lipophilicity LogP Membrane Permeability ADME

Vitexin2''-O-p-coumarate: Key Applications


Fibroblast Proliferation & Oxidative Stress Recovery (2BS)

Procure vitexin2''-O-p-coumarate to investigate mechanisms of H₂O₂-induced oxidative stress recovery in human embryonic lung fibroblasts. The compound's unique ability to significantly enhance 2BS cell proliferation at 10 μM—an activity absent in non-acylated vitexin—makes it an essential positive control or test article for anti-aging, wound healing, and dermal regeneration research [1][2]. Researchers should note that generic vitexin cannot substitute for this assay.

Xanthine Oxidase Inhibitor Discovery for Hyperuricemia

Include vitexin2''-O-p-coumarate in screening libraries targeting xanthine oxidase (XO) for gout and hyperuricemia. Its structural class (acylated C-glycosylflavones) demonstrates low-micromolar XO inhibition (IC50 ~35 μM for close analogs) via binding to the molybdopterin cofactor pocket—a mechanism distinct from traditional purine-like inhibitors such as allopurinol . Procurement of this compound enables structure-activity relationship (SAR) expansion around the p-coumaroyl acyl group.

Comparative ADME & Membrane Permeability Studies

Utilize vitexin2''-O-p-coumarate as a lipophilic flavonoid comparator in ADME assays. Its computed LogP of 3.21 contrasts sharply with vitexin's LogP of ~0.2, offering a model pair to study the impact of acylation on intestinal absorption, Caco-2 permeability, and plasma protein binding [3][4]. This is particularly relevant for researchers evaluating the bioavailability challenges of flavonoid C-glycosides.

Application
Selection Property
Validation Focus
2BS fibroblast proliferation & oxidative stress recovery
Proliferation endpoint response
2BS cell-model endpoint monitoring
Xanthine oxidase inhibitor screening
Structural class ligandability
Molybdopterin cofactor binding context
Comparative ADME & membrane permeability
Computed lipophilicity index
Experimental ADME differentiation from non-acylated flavonoids

Technical Documentation Hub

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38 linked technical documents
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